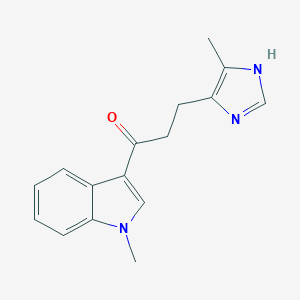

3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3H]GR65630 est un composé radiomarqué largement utilisé dans la recherche neurochimique. Il s'agit d'un antagoniste puissant et sélectif du récepteur de la sérotonine de type 3 (récepteur 5-HT3). Ce composé est particulièrement précieux pour étudier la distribution, la densité et l'affinité des récepteurs 5-HT3 dans diverses régions du cerveau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de [3H]GR65630 implique l'incorporation du tritium (3H) dans la molécule de GR65630. Les voies de synthèse spécifiques et les conditions de réaction pour ce processus sont généralement propriétaires et peuvent impliquer plusieurs étapes, notamment la préparation du précurseur non radiomarqué et la tritiation subséquente.

Méthodes de production industrielle : La production industrielle de [3H]GR65630 nécessite des installations spécialisées équipées pour la manipulation de matières radioactives. Le processus implique la synthèse du précurseur non radiomarqué, suivie de la tritiation à l'aide de gaz tritium ou de réactifs tritiés dans des conditions contrôlées pour assurer la sécurité et un rendement élevé .

Types de réactions :

Oxydation : [3H]GR65630 peut subir des réactions d'oxydation, en particulier au niveau des atomes d'azote dans sa structure.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle présent dans le composé.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau des cycles aromatiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

[3H]GR65630 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la neuropharmacologie et de la neurochimie. Ses principales applications comprennent :

Cartographie des récepteurs 5-HT3 : Utilisé pour étudier la distribution et la densité des récepteurs 5-HT3 dans diverses régions du cerveau.

Études de liaison aux récepteurs : Aide à comprendre l'affinité de liaison et la cinétique des récepteurs 5-HT3.

Développement de médicaments : Aide au développement de nouveaux médicaments ciblant les récepteurs 5-HT3, qui sont impliqués dans des affections telles que la nausée, l'anxiété et le syndrome du côlon irritable.

5. Mécanisme d'action

[3H]GR65630 exerce ses effets en se liant au récepteur de la sérotonine de type 3 (récepteur 5-HT3) et en agissant comme un antagoniste. Cela signifie qu'il bloque le récepteur et empêche la sérotonine de s'y lier et de l'activer. Les cibles moléculaires impliquées comprennent le récepteur 5-HT3, qui est un canal ionique dépendant d'un ligand. En bloquant ce récepteur, [3H]GR65630 inhibe les effets excitateurs de la sérotonine dans les systèmes nerveux central et périphérique .

Composés similaires :

ICS 205-930 : Un autre antagoniste puissant et sélectif du récepteur 5-HT3.

Zacopride : Un antagoniste sélectif du récepteur 5-HT3 avec des propriétés de liaison similaires.

Granisétron : Un antagoniste du récepteur 5-HT3 utilisé en clinique pour traiter les nausées et les vomissements.

Comparaison : Bien que tous ces composés partagent la capacité d'antagoniser le récepteur 5-HT3, [3H]GR65630 est unique en raison de sa forme radiomarquée, qui permet une cartographie et une quantification précises des récepteurs 5-HT3 dans les milieux de recherche. Ce radiomarquage offre un avantage significatif dans l'étude de la distribution et de la densité des récepteurs par rapport aux antagonistes non radiomarqués .

Applications De Recherche Scientifique

[3H]GR65630 is widely used in scientific research, particularly in the fields of neuropharmacology and neurochemistry. Its primary applications include:

Mapping 5-HT3 Receptors: Used to study the distribution and density of 5-HT3 receptors in various brain regions.

Receptor Binding Studies: Helps in understanding the binding affinity and kinetics of 5-HT3 receptors.

Drug Development: Assists in the development of new drugs targeting 5-HT3 receptors, which are implicated in conditions such as nausea, anxiety, and irritable bowel syndrome.

Mécanisme D'action

[3H]GR65630 exerts its effects by binding to the serotonin type 3 receptor (5-HT3 receptor) and acting as an antagonist. This means it blocks the receptor and prevents serotonin from binding and activating it. The molecular targets involved include the 5-HT3 receptor, which is a ligand-gated ion channel. By blocking this receptor, [3H]GR65630 inhibits the excitatory effects of serotonin in the central and peripheral nervous systems .

Comparaison Avec Des Composés Similaires

ICS 205-930: Another potent and selective 5-HT3 receptor antagonist.

Zacopride: A selective 5-HT3 receptor antagonist with similar binding properties.

Granisetron: A clinically used 5-HT3 receptor antagonist for treating nausea and vomiting.

Comparison: While all these compounds share the ability to antagonize the 5-HT3 receptor, [3H]GR65630 is unique due to its radiolabeled form, which allows for precise mapping and quantification of 5-HT3 receptors in research settings. This radiolabeling provides a significant advantage in studying receptor distribution and density compared to non-radiolabeled antagonists .

Propriétés

Numéro CAS |

113140-33-3 |

|---|---|

Formule moléculaire |

C16H17N3O |

Poids moléculaire |

267.33 g/mol |

Nom IUPAC |

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-3-yl)propan-1-one |

InChI |

InChI=1S/C16H17N3O/c1-11-14(18-10-17-11)7-8-16(20)13-9-19(2)15-6-4-3-5-12(13)15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |

Clé InChI |

QZNZJWLUNDXZQA-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C |

SMILES canonique |

CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C |

Synonymes |

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.